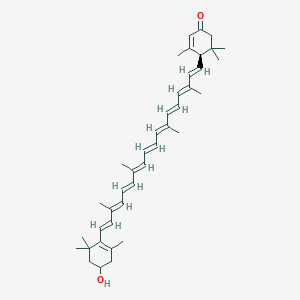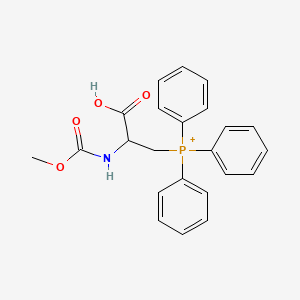
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The presence of the triphenylphosphanium group in the molecule imparts distinct characteristics that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable precursor containing the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analysis, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphine derivatives with different oxidation states.
Substitution: The triphenylphosphanium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
Scientific Research Applications
Chemistry
In chemistry, (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is used as a reagent in various organic transformations. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile tool for synthetic chemists.
Biology
The compound has potential applications in biological research, particularly in the study of cellular processes and signaling pathways. Its unique structure allows it to interact with biological molecules, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for drug development and disease treatment.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triphenylphosphanium group can form stable complexes with these targets, modulating their activity and function. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and other transformations.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a ligand in coordination chemistry.
Tetraphenylphosphonium chloride: A phosphonium salt with applications in phase-transfer catalysis and organic synthesis.
Uniqueness
(2-Carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium is unique due to the presence of the [2-Carboxy-2-(methoxycarbonylamino)ethyl] group, which imparts additional reactivity and functionality compared to other phosphonium salts. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C23H23NO4P+ |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[2-carboxy-2-(methoxycarbonylamino)ethyl]-triphenylphosphanium |
InChI |
InChI=1S/C23H22NO4P/c1-28-23(27)24-21(22(25)26)17-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3,(H-,24,25,26,27)/p+1 |
InChI Key |
ZOPNOHQXLKBUKK-UHFFFAOYSA-O |
Canonical SMILES |
COC(=O)NC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Synonyms |
(2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium (2-carboxy-2-((methoxycarbonyl)amino)ethyl)triphenylphosphonium chloride 2-CMETP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


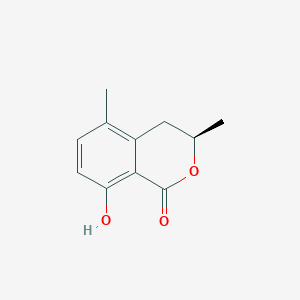

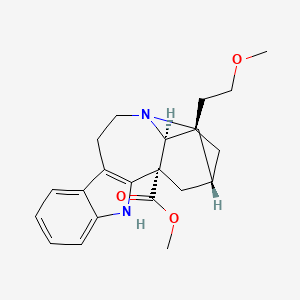

![(Z)-7-[(1S,4R,5R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B1257391.png)
![[(1S,4R)-4-[2-amino-6-(azetidin-1-yl)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1257392.png)
![8-(ACETYLOXY)-11-ETHYL-5,7-DIHYDROXY-6,16,18-TRIMETHOXY-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECAN-4-YL BENZOATE](/img/structure/B1257393.png)
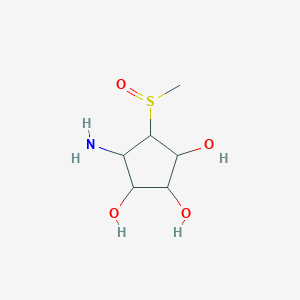
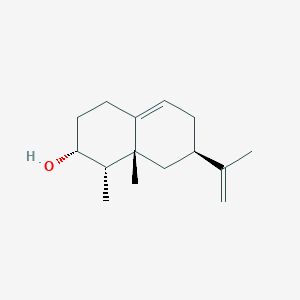


![3-Hydroxy-7-methoxy-1-pentyl-9-propyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1257401.png)

